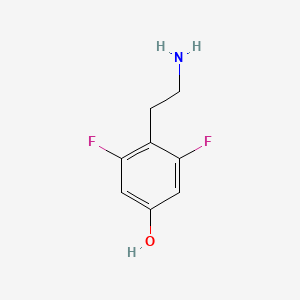

![molecular formula C12H20N4O2 B2821996 tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1784047-01-3](/img/structure/B2821996.png)

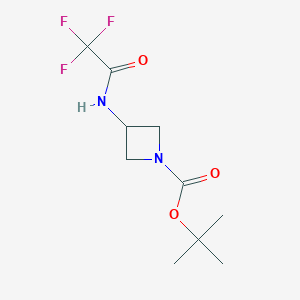

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic compound with a molecular weight of 238.29 . It is also known by its IUPAC name, tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate .

Synthesis Analysis

Based on the available literature, pyrazolo[3,4-b]pyridine derivatives, including the compound , have been synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a type of heterocyclic compound . The compound also contains a tert-butyl group, an amino group, and a carboxylate group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.29 . The compound’s InChI Code is 1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3 .科学的研究の応用

Reactivity and Derivative Synthesis

The reactivity of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate and its derivatives has been a subject of study, demonstrating the compound's potential as a versatile building block in organic synthesis. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, noting their utility in generating biologically active compounds. They synthesized derivatives by reacting carboxylic acids chlorides with amine groups under specific conditions, leading to the formation of compounds with established structures based on spectral data, highlighting the compound's utility in synthesizing complex molecules with potential pharmacologic actions (Mironovich & Shcherbinin, 2014).

Application in Multigram Synthesis

The versatility of tert-butyl amino esters in organic synthesis is further illustrated by the work of Iminov et al. (2015), who developed a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This synthesis demonstrates the compound's role in facilitating reactions that yield pyrazoles, which are separated by column chromatography, indicating its applicability in large-scale synthesis of fluorinated pyrazole derivatives with potential industrial and pharmacological uses (Iminov et al., 2015).

Novel Compound Synthesis

Research by Ivanov et al. (2017) on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the compound's application in creating novel chemical entities. They introduced a method involving diazotization and subsequent reactions leading to ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, emphasizing its potential in synthesizing chemically unique structures for further study and application (Ivanov et al., 2017).

特性

IUPAC Name |

tert-butyl 3-amino-2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)14-15(4)10(8)13/h5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROFMLOIDUXWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(N(N=C2C1)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)

![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2821917.png)

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)

![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)

![1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate](/img/structure/B2821926.png)

![4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2821927.png)

![4-[2-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2821932.png)

![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)